Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester is an organic compound with the molecular formula C9H12N2O2. It is also known by its systematic name, 2-Methyl-5-(methoxycarbonylamino)aniline. This compound is characterized by the presence of a carbamate group attached to a substituted aniline ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-amino-4-methylphenyl)-, methyl ester typically involves the reaction of 3-amino-4-methylphenol with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted carbamates
Scientific Research Applications
Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the materials
Mechanism of Action
The mechanism of action of carbamic acid, (3-amino-4-methylphenyl)-, methyl ester involves its interaction with specific molecular targets in the body. The compound can act as a prodrug, which means it is metabolized in the body to release an active drug. This active drug can then interact with enzymes, receptors, or other proteins to exert its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the active drug released .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (3-amino-4-methylphenyl)-, tert-butyl ester: Similar structure but with a tert-butyl group instead of a methyl group.
3-Amino-4-methylphenylboronic acid: Similar aromatic ring structure but with a boronic acid group instead of a carbamate group.
Uniqueness
Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as a prodrug also adds to its uniqueness, as it can be used to deliver active pharmaceutical ingredients in a controlled manner .
Properties
IUPAC Name |
methyl N-(3-amino-4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRNEANXNQTOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450822 |
Source
|
Record name | Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-77-2 |
Source
|
Record name | Carbamic acid, (3-amino-4-methylphenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.